molecular formula C7H4BrN3O2 B1528491 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1208082-43-2

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Numéro de catalogue: B1528491
Numéro CAS: 1208082-43-2
Poids moléculaire: 242.03 g/mol
Clé InChI: VPSLZKQSMGMMQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid (CAS 1208082-43-2) is a high-value chemical building block specifically designed for advanced research and development in medicinal chemistry. This compound features a fused imidazopyrazine core, a carboxylic acid functional group, and a bromine substituent, making it a versatile intermediate for constructing complex molecules. The structural architecture of this compound is particularly significant. The bromine atom at the 3-position acts as a strategic handle for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to efficiently create diverse libraries of analogues. Simultaneously, the carboxylic acid at the 8-position can be used to form amide bonds or serves as a key pharmacophore for interacting with biological targets . The imidazopyrazine scaffold is a privileged structure in drug discovery, known for its presence in compounds with various biological activities. In scientific research, this building block is primarily investigated for its application in the synthesis of potential therapeutic agents. Its derivatives have shown promise in early-stage development of inhibitors for specific kinases, making it a compound of interest in oncology research . Researchers also value this molecule for its potential role in creating novel SHP2 allosteric inhibitors, which are relevant in targeted cancer therapy pathways. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet for proper safety protocols. The product is typically supplied for cold-chain transportation and should be stored sealed in a dry environment at 2-8°C .

Propriétés

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLZKQSMGMMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734940
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-43-2
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208082-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Analytical Data Supporting Preparation

The identity and purity of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid are confirmed by:

  • NMR Spectroscopy: Characteristic chemical shifts for the imidazo and pyrazine protons, with downfield shifts indicating the carboxylic acid proton.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 242.03 g/mol.
  • Elemental Analysis: Confirming the bromine content and carboxylic acid functionality.
  • X-ray Crystallography: Occasionally used to confirm the molecular structure and substitution pattern.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Cyclization of pyrazine + amine Pyrazine derivative with carboxyl group Acid catalyst, ethanol reflux Moderate heat, hours Direct ring formation Moderate yields, requires pure precursors
Selective bromination Imidazo[1,2-a]pyrazine core NBS or Br2 0–5 °C, inert solvent High regioselectivity Requires careful temperature control
Ester hydrolysis/oxidation Ester or methyl-substituted pyrazine NaOH (aq), KMnO4 Reflux or room temperature Efficient conversion to acid Overoxidation risk if not controlled

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h)[{{{CITATION{{{_3{Functionalization of imidazo 1,2- - RSC Publishing.

Common Reagents and Conditions:

  • Oxidation: Reagents like TBHP can be used for oxidative cyclization[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Applications De Recherche Scientifique

Inhibitors of Enzymatic Activity

Research indicates that imidazo[1,2-a]pyrazines, including 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, can serve as inhibitors of specific enzymes. A study highlighted its potential as an ATP mimic targeting the Helicobacter pylori VirB11 ATPase, which is crucial for bacterial virulence. This compound exhibited competitive inhibition, suggesting a promising avenue for developing anti-infective agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A review of pyrazine derivatives indicated that modifications to the imidazo[1,2-a]pyrazine structure could enhance bioactivity against various cancer cell lines. For instance, derivatives exhibiting strong inhibitory effects on Pim-1 and Pim-2 kinases were noted, with IC50_{50} values in the nanomolar range . This suggests that this compound could be further explored for its potential in cancer therapeutics.

Synthesis of Functionalized Derivatives

The compound serves as a versatile building block for synthesizing more complex molecules. For example, a study demonstrated the chemodivergent synthesis of N-(pyridin-2-yl) amides and related imidazo derivatives from a-bromoketones and 2-aminopyridines under controlled conditions . This method highlights the utility of this compound in creating functionalized derivatives with potential biological activity.

Synthesis Method Starting Material Product Yield (%)
C–C Bond Cleavagea-BromoketonesImidazo DerivativesModerate to Good
One-Pot Cyclization2-AminopyridinesN-(Pyridin-2-yl) AmidesHigh Selectivity

Anti-inflammatory Properties

Recent studies have indicated that pyrazine derivatives can exhibit anti-inflammatory effects. The incorporation of the imidazo[1,2-a]pyrazine scaffold may enhance these properties due to its structural characteristics that allow interaction with biological targets involved in inflammatory pathways .

Antimicrobial Activity

The compound's derivatives have shown promising results against various microbial strains. The modification of the imidazo[1,2-a]pyrazine framework can lead to enhanced antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study 1: Helicobacter pylori Inhibition

A study conducted on the synthesis and evaluation of imidazo[1,2-a]pyrazines revealed that this compound acted as a competitive inhibitor of the VirB11 ATPase in Helicobacter pylori. The findings suggest that this compound could be developed into a therapeutic agent against H. pylori infections .

Case Study 2: Anticancer Screening

In vitro studies on modified pyrazine compounds showed that certain derivatives based on the imidazo[1,2-a]pyrazine structure exhibited potent anticancer activity against various cell lines (e.g., MCF-7). The structure-activity relationship (SAR) analysis provided insights into how substitutions at different positions affect efficacy .

Mécanisme D'action

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is similar to other brominated heterocyclic compounds, such as 3-bromoimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyrimidine[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... its unique structure, particularly the presence of the carboxylic acid group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties of Key Analogs

Compound Core Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid Pyrazine 3-Br, 8-COOH C₇H₄BrN₃O₂ 258.03 High polarity, hydrogen-bonding donor
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Pyridine 3-Br, 8-COOH C₈H₅BrN₂O₂ 241.04 Reduced electron deficiency vs. pyrazine
3-Bromo-8-chloroimidazo[1,2-a]pyrazine Pyrazine 3-Br, 8-Cl C₆H₃BrClN₃ 232.50 Enhanced lipophilicity, halogen bonding
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Pyrazine 8-Br, 6-Cl, 3-Me C₇H₅BrClN₃ 246.49 Steric hindrance from methyl group

Reactivity in Cross-Coupling Reactions

The bromine atom at position 3 facilitates palladium-catalyzed cross-coupling reactions. However, the core heterocycle and additional substituents influence reactivity:

  • 3-Bromoimidazo[1,2-a]pyrazine derivatives exhibit moderate to high yields (60–85%) in Suzuki couplings due to the electron-deficient pyrazine ring, which enhances oxidative addition with palladium catalysts .
  • 3-Bromoimidazo[1,2-a]pyridine analogs show comparable reactivity but require tailored conditions (e.g., TBHP oxidants) for amidation or arylation .
  • Chloro-substituted analogs (e.g., 3-Bromo-8-chloroimidazo[1,2-a]pyrazine) may exhibit slower coupling kinetics due to competing steric and electronic effects .

Table 2: Reactivity in Palladium-Catalyzed Reactions

Compound Type Reaction Yield (%) Key Conditions
3-Bromoimidazo[1,2-a]pyrazine Suzuki coupling 60–85 Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
3-Bromoimidazo[1,2-a]pyridine Amidation 60 TBHP, KI, ethyl acetate
4-Bromo-1-alkylimidazoles Cross-coupling 70–90 Bulky biaryl phosphine ligand

Activité Biologique

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the context of drug discovery and development. Its unique structure, which includes a bromine atom and a carboxylic acid group, enhances its potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7_7H4_4BrN3_3O2_2 and an average mass of 242.032 g/mol. The presence of a bromine atom at the 3-position of the imidazo ring and a carboxylic acid group at the 8-position of the pyrazine ring contributes to its reactivity and biological activity. The structural features are summarized in the following table:

Feature Description
Molecular FormulaC7_7H4_4BrN3_3O2_2
Average Mass242.032 g/mol
Key Functional GroupsBromine (Br), Carboxylic Acid (-COOH)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). A study reported minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, highlighting the potential for derivatives of this compound to serve as effective anti-TB agents .

Kinase Inhibition

The structural characteristics of this compound suggest it could be developed into a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are often targeted in cancer therapy. The compound's ability to interact with specific kinase targets could lead to the development of novel anticancer therapies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on related compounds suggest that they may inhibit key enzymatic pathways involved in cell proliferation and survival. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a critical regulator in cancer cell growth .

Case Studies

  • Anti-TB Activity : A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent activity against Mtb. The most promising compounds demonstrated MIC values as low as 0.006 μM against MDR strains .
  • Kinase Inhibition : In vitro studies have demonstrated that certain derivatives can effectively inhibit PI3K activity, leading to reduced tumor cell proliferation in various cancer models .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
Imidazo[1,2-a]pyrazine-8-carboxylic acidLacks bromination at the 3-positionDifferent biological activity profiles
3-Chloroimidazo[1,2-a]pyrazine-8-carboxylic acidChlorine substitution instead of bromineVaries in reactivity due to chlorine properties
Pyrazolo[1,5-a]pyridine-3-carboxylic acidContains a pyrazolo ring instead of imidazoDistinct pharmacological properties

Q & A

Q. What are the optimal synthetic routes for 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor molecules (e.g., brominated pyrazines or imidazoles) followed by carboxylation. Key steps include:

  • Cyclization : Using diaminopyrazines or amidines under Groebke-Blackburn-Bienaymé multicomponent reaction conditions to form the imidazo[1,2-a]pyrazine core .
  • Bromination : Electrophilic substitution at the 3-position using reagents like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH .
    Critical Factors : Temperature (>100°C for cyclization), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield. Purification via recrystallization or HPLC is recommended for >95% purity .

Q. How is the structural integrity of this compound validated?

Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromine at C3, carboxylic acid at C8) .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (calculated for C7H4BrN3O2\text{C}_7\text{H}_4\text{BrN}_3\text{O}_2: 256.95 g/mol) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming fused-ring geometry .

Q. What are the key physicochemical properties relevant to its use in drug discovery?

  • Solubility : Poor aqueous solubility (logP ~2.1) due to aromaticity; DMSO or ethanol is preferred for in vitro assays .
  • Acidity : The carboxylic acid group (pKa ~4.5) allows salt formation (e.g., sodium salts) for improved bioavailability .
  • Thermal Stability : Decomposes above 250°C, necessitating storage at −20°C .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 3-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling:

  • Diversification : Introduction of aryl, heteroaryl, or amine groups at C3 for SAR studies .
  • Mechanistic Insight : Pd-catalyzed reactions proceed via oxidative addition, with electron-deficient ligands (e.g., XPhos) enhancing catalytic efficiency .
    Data Contradiction : Unlike chloro analogs, bromine’s larger atomic radius reduces reaction rates but improves regioselectivity in nucleophilic substitutions .

Q. What strategies resolve contradictions in reported biological activities across analogs?

Substituent Biological Activity Key Finding
3-Br, 8-COOHKinase inhibition (IC50 = 0.8 µM)Enhanced ATP-binding pocket interaction vs. Cl analogs
6-Cl, 8-COOHAntimicrobial (MIC = 12.5 µg/mL)Lower cytotoxicity due to reduced electrophilicity
Methodology : Use isothermal titration calorimetry (ITC) to compare target binding affinities and molecular dynamics simulations to model steric effects .

Q. How can analytical methods be optimized for quantifying trace impurities in this compound?

  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (detection at 254 nm). LOD = 0.1% .
  • LC-MS/MS : MRM transitions (e.g., m/z 257 → 179) improve sensitivity for degradants like de-brominated byproducts .

Q. What mechanistic insights explain its role as a kinase inhibitor?

The compound mimics ATP’s adenine motif, with:

  • Hydrogen Bonding : Carboxylic acid at C8 interacts with catalytic lysine residues (e.g., EGFR-TK) .
  • Steric Blocking : The 3-bromo group disrupts Mg²⁺ coordination in the active site, confirmed via X-ray co-crystallography .
    Advanced Validation : CRISPR-edited kinase knockout cell lines clarify off-target effects .

Methodological Guidelines

  • Synthetic Reproducibility : Include 10 mol% Pd(OAc)₂ and 2 equiv K₂CO₃ in cross-coupling steps to minimize batch variability .
  • Biological Assays : Pre-incubate with 1 mM DTT to stabilize thiol-dependent enzyme targets .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in PubChem or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.